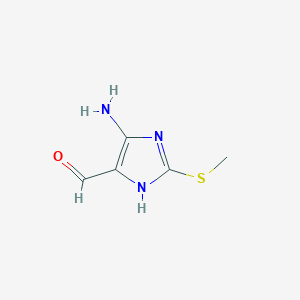
N~4~,N~4~-Dibenzyl-2-(methylsulfanyl)pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 210325 is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 210325 typically involves a series of chemical reactions that require precise control of reaction conditions. Common synthetic routes include:
Condensation Reactions: These reactions often involve the combination of smaller molecules to form the larger NSC 210325 molecule.
Oxidation and Reduction Reactions: These reactions are crucial in modifying the functional groups of the precursor molecules to achieve the desired structure of NSC 210325.
Industrial Production Methods
In an industrial setting, the production of NSC 210325 is scaled up using methods that ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis are employed to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
NSC 210325 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of NSC 210325 include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxides, while substitution reactions can yield a wide range of substituted derivatives.
Scientific Research Applications
NSC 210325 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for calibration in analytical techniques.
Biology: NSC 210325 is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein binding.
Medicine: This compound is investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.
Industry: NSC 210325 is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of NSC 210325 involves its interaction with specific molecular targets and pathways. It is known to:
Inhibit Enzymes: By binding to the active sites of enzymes, NSC 210325 can inhibit their activity, leading to various biochemical effects.
Modulate Signaling Pathways: This compound can affect cellular signaling pathways, influencing processes such as cell growth and apoptosis.
Comparison with Similar Compounds
NSC 210325 is compared with other similar compounds to highlight its uniqueness. Similar compounds include:
NSC 706744: Known for its anticancer properties.
NSC 725776 (Indimitecan): Another topoisomerase I inhibitor with distinct pharmacological properties.
NSC 724998 (Indotecan): Noted for its stability and prolonged drug action.
Properties
CAS No. |
60755-24-0 |
|---|---|
Molecular Formula |
C19H20N4S |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
4-N,4-N-dibenzyl-2-methylsulfanylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C19H20N4S/c1-24-19-21-17(20)12-18(22-19)23(13-15-8-4-2-5-9-15)14-16-10-6-3-7-11-16/h2-12H,13-14H2,1H3,(H2,20,21,22) |
InChI Key |
SCRBQJGQICRIMQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC(=N1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


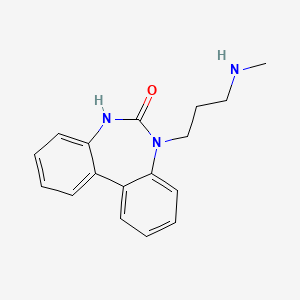
![6,6'-Bis(diphenylphosphaneyl)-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12814917.png)

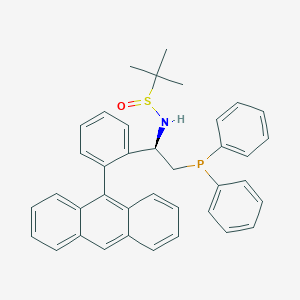
![[(Pyridin-2-yl)amino]methanol](/img/structure/B12814938.png)



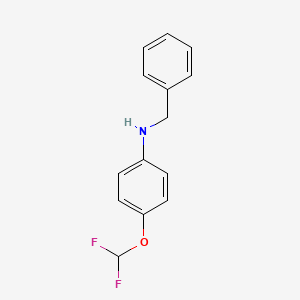
![4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9'-xanthen]-2-yl)-1,3,2-dioxaborolane](/img/structure/B12814975.png)
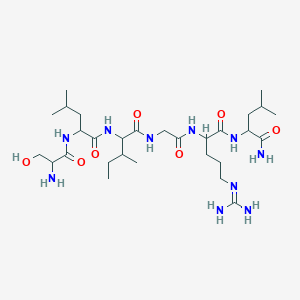
![2-Amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B12814986.png)
